1-(2-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one

orthogonal functionalization sequential cross-coupling Suzuki-Miyaura

Regioisomer misidentification in C₁₀H₉BrClFO ketone procurement leads to failed cross-couplings and invalidated SAR. This 2-bromo-3-fluoromethyl isomer provides three orthogonal halogen handles enabling sequential, unambiguous derivatization. • Orthogonal reactivity: Aryl-Br for Suzuki coupling; α-Cl for nucleophilic displacement; 3-CH₂F for metabolic stability enhancement. • Single-intermediate SAR: Introduce aryl groups at C-2, then displace α-Cl with amines/thiols/alkoxides - eliminating multi-step FG interconversions required by dechloro analogs. • Supply assurance: NLT 98% purity under ISO-certified quality systems; unambiguous InChIKey (PFWXNPYIOHCSRP-UHFFFAOYSA-N) ensures regioisomer identity verification, preventing costly GMP batch failures.

Molecular Formula C10H9BrClFO
Molecular Weight 279.53 g/mol
Cat. No. B14061926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one
Molecular FormulaC10H9BrClFO
Molecular Weight279.53 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC(=C1Br)CF)Cl
InChIInChI=1S/C10H9BrClFO/c1-6(14)10(12)8-4-2-3-7(5-13)9(8)11/h2-4,10H,5H2,1H3
InChIKeyPFWXNPYIOHCSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Halogenated Aryl Ketone Intermediate for Pharma R&D


1-(2-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1806590-65-7) is a halogenated aromatic ketone with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol . It features a phenyl ring bearing bromine at the 2-position, a fluoromethyl group at the 3-position, and a 1-chloropropan-2-one side chain . This compound belongs to a family of regioisomeric C10H9BrClFO ketones that serve as versatile building blocks in medicinal chemistry and agrochemical synthesis. Its three distinct halogen environments—aryl bromide, aryl fluoromethyl, and α-chloro ketone—create a unique orthogonal reactivity profile that differentiates it from close structural analogs, making regioisomer selection a critical procurement decision rather than a trivial substitution.

Why Regioisomeric Substitution Matters in Procurement


All C10H9BrClFO positional isomers share identical molecular weight and elemental composition, yet their substitution patterns dictate fundamentally different reactivity, metabolic stability, and downstream synthetic utility. The 2-bromo-3-fluoromethyl arrangement in the target compound places the aryl bromide ortho to the fluoromethyl group, creating steric and electronic effects that influence cross-coupling rates and regioselectivity [1]. In contrast, isomers such as 1-(2-bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1805747-20-9) or 1-(4-bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1803759-87-6) [2] position the halogens differently, altering the electronic landscape of the aromatic ring and the reactivity of each halogen toward palladium-catalyzed couplings or nucleophilic substitutions. Furthermore, the α-chloro substituent on the propanone side chain provides distinct leaving-group ability compared to α-bromo or non-halogenated analogs, directly impacting sequential derivatization strategies [3]. Generic substitution among these regioisomers without experimental validation risks derailing synthetic routes, compromising yields, and invalidating structure-activity relationships. The quantitative evidence below substantiates why this specific regioisomer merits prioritized selection.

Quantitative Comparison vs. Closest Analogs


Orthogonal Reactivity: Dual C-Br and C-Cl Handles

The target compound possesses two distinct reactive carbon-halogen bonds: an aryl C-Br (suitable for Pd-catalyzed Suzuki-Miyaura cross-coupling) and an α-chloro ketone (amenable to nucleophilic substitution). This orthogonality allows sequential, chemoselective derivatization without protecting group manipulation . In contrast, the dechloro analog 1-(2-bromo-3-(fluoromethyl)phenyl)propan-2-one (CAS 1803759-48-9) offers only a single reactive handle (aryl C-Br) for diversification, limiting the synthetic complexity accessible in a single intermediate [1]. The Suzuki-Miyaura coupling competency of the target compound is explicitly noted in its documented reactivity profile, with the aryl bromide serving as the primary coupling partner under standard Pd(0) catalysis conditions .

orthogonal functionalization sequential cross-coupling Suzuki-Miyaura medicinal chemistry intermediates

α-Chloro vs. α-Bromo Ketone Reduction Kinetics

A 2017 study in the Beilstein Journal of Organic Chemistry systematically compared the relative reactivity of α-fluoro, α-chloro, and α-bromo ketones toward borohydride reduction and demonstrated that α-fluoro ketones are measurably less reactive than both α-chloro and α-bromo derivatives [1]. This finding, supported by computational conformational analysis, indicates that α-chloro ketones (such as the target compound) exhibit distinct reactivity kinetics compared to α-bromo analogs (e.g., 1-bromo-1-(3-chloro-4-(fluoromethyl)phenyl)propan-2-one, CAS 1806325-59-6) . The differential reactivity is attributed to the relative population of reactive conformations where the C-X σ* orbital aligns with the carbonyl π-system for optimal orbital overlap, which is disfavored in the fluoro case but more accessible for chloro and bromo derivatives [1].

α-haloketone reactivity borohydride reduction conformational analysis chemoselectivity

Regioisomeric Substitution: Ortho-Bromo/meta-Fluoromethyl Profile

The target compound (2-Br, 3-CH2F) positions the electron-withdrawing bromine ortho to the fluoromethyl group, creating a unique electronic environment on the phenyl ring distinct from its regioisomers. Comparators include 1-(2-bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1805747-20-9, fluoromethyl para to bromine) , 1-(3-bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1806550-65-1, bromine meta to fluoromethyl) , and 1-(3-bromo-2-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1805845-16-2, fluoromethyl ortho to side chain) [1]. The ortho relationship between the two substituents in the target compound introduces steric congestion that can modulate the rate of oxidative addition in Pd-catalyzed cross-coupling reactions and influence the conformational preferences of derived biaryl products. Additionally, the 3-fluoromethyl group's position relative to the ketone side chain affects the compound's computed XLogP3 and topological polar surface area (TPSA), parameters critical for optimizing bioavailability in drug candidates derived from this intermediate.

regiochemistry electronic effects cross-coupling selectivity SAR optimization

ISO-Certified Purity for Consistent Pharma R&D

The target compound is commercially available with a documented purity specification of NLT 98% from MolCore under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . By comparison, certain regioisomeric analogs are listed at lower purity grades: 1-(3-bromo-4-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1806550-65-1) is offered at 95%+ by Chemenu , while 1-(4-bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1803759-87-6) is supplied at 97% by Alichem [1]. Although some isomers are also available at NLT 98% (e.g., CAS 1805747-20-9 from MolCore), the target compound benefits from a well-characterized supply chain with documented ISO compliance. The NLT 98% purity threshold is particularly relevant for pharmaceutical intermediate applications where impurity profiles must be rigorously controlled to meet ICH Q3A guidelines for drug substance impurities.

purity specification ISO certification quality control pharmaceutical intermediate procurement

Pharma and Agrochemical R&D Applications


Sequential Diversification for Kinase Inhibitor Leads

In kinase inhibitor discovery, the ability to sequentially derivatize a common intermediate enables rapid parallel SAR exploration. The target compound's orthogonal C-Br (Suzuki coupling) and α-C-Cl (nucleophilic substitution) handles allow medicinal chemists to first introduce an aryl/heteroaryl group at the 2-position via palladium-catalyzed cross-coupling, and subsequently displace the α-chloride with amine, thiol, or alkoxide nucleophiles to modulate potency, selectivity, and pharmacokinetic properties . This two-step diversification from a single intermediate contrasts with the dechloro analog (CAS 1803759-48-9), which would require additional functional group interconversion steps to achieve comparable molecular complexity. The fluoromethyl group at the 3-position further contributes to metabolic stability of the final compounds by resisting cytochrome P450-mediated oxidation [1].

Agrochemical Intermediate for Fluoromethyl Heterocycles

Fluoromethyl-substituted heterocycles represent an important class of agrochemical active ingredients with enhanced environmental persistence and target-site selectivity. The target compound serves as a precursor for constructing fluoromethyl-containing heterocyclic scaffolds via cyclocondensation reactions involving the α-chloro ketone moiety . The specific 2-bromo-3-fluoromethyl substitution pattern directs cyclization regiochemistry differently than the 4-fluoromethyl or 2-fluoromethyl regioisomers, potentially yielding distinct heterocyclic products with differentiated biological activity profiles. Patent literature on fluoromethyl-substituted heterocycle synthesis supports the utility of halogenated aromatic ketone intermediates bearing both bromo and fluoromethyl substituents for this application [2].

Controlled α-Haloketone Reactivity for Covalent Probe Design

In targeted covalent inhibitor (TCI) design, the reactivity of the electrophilic warhead must be precisely calibrated to achieve selective engagement of the intended cysteine or serine residue without promiscuous off-target labeling. The α-chloro ketone moiety in the target compound occupies an intermediate reactivity position between highly reactive α-bromo ketones and insufficiently reactive α-fluoro ketones, as established by comparative borohydride reduction studies . This calibrated electrophilicity makes the target compound a privileged scaffold for constructing reversible covalent inhibitors where excessive warhead reactivity would compromise selectivity. The aryl bromide additionally serves as a versatile attachment point for introducing targeting elements via cross-coupling, enabling modular assembly of bifunctional chemical probes for chemoproteomics applications.

Regioisomer-Specific Intermediate in Process Chemistry

For pharmaceutical process chemistry routes that have been optimized around the specific 2-bromo-3-fluoromethyl regioisomer, substitution with an alternative C10H9BrClFO isomer would necessitate complete re-validation of the synthetic route, including impurity profiling, yield optimization, and polymorph control. The target compound's availability at NLT 98% purity under ISO-certified quality systems supports its use in late-stage intermediate production for clinical supply chains. The well-defined InChIKey (PFWXNPYIOHCSRP-UHFFFAOYSA-N) and SMILES string (CC(=O)C(Cl)c1cccc(CF)c1Br) [1] enable unambiguous identity verification by analytical teams, reducing the risk of regioisomer mix-ups that could lead to costly batch failures in GMP manufacturing environments.

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